2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride
Description
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride (C₁₇H₂₁NO₄·ClH, MW: 339.85) is a chromone derivative characterized by a benzopyran-4-one core substituted with methyl, methoxy, and morpholinomethyl groups at positions 2, 3, 7, and 8, respectively. Its toxicity profile indicates high acute toxicity, with LD₅₀ values of 44 mg/kg (oral, rat), 17 mg/kg (intraperitoneal, rat), and 19 mg/kg (subcutaneous, rat) . The compound emits toxic fumes of NOₓ and HCl upon decomposition, underscoring stringent handling requirements .
Properties
CAS No. |
73771-78-5 |
|---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
7-methoxy-2,3-dimethyl-8-morpholin-4-ium-4-ylchromen-4-one;chloride |
InChI |
InChI=1S/C16H19NO4.ClH/c1-10-11(2)21-16-12(15(10)18)4-5-13(19-3)14(16)17-6-8-20-9-7-17;/h4-5H,6-9H2,1-3H3;1H |
InChI Key |
URGONFZGZXWZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[NH+]3CCOCC3)OC)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chromone backbone precursors: Typically derived from substituted hydroxyacetophenones or related phenolic compounds.
- Morpholine: Used to introduce the morpholino group at position 8.
- Methoxy and methyl substituents: Incorporated via methylation and alkylation reactions.
Synthetic Route Overview
Formation of the chromone core:
Starting from appropriately substituted hydroxyacetophenone derivatives, the chromone ring system is constructed using cyclization reactions, often involving acid or base catalysis under reflux conditions.Introduction of methyl groups at positions 2 and 3:
Alkylation or methylation reactions are employed to install methyl groups selectively on the chromone ring. This step requires regioselective control to avoid substitution at undesired positions.Methoxylation at position 7:
The methoxy group is introduced typically via methylation of a hydroxyl group at position 7 using methyl iodide or dimethyl sulfate under basic conditions.Attachment of the morpholino group at position 8:
The morpholino substituent is introduced through nucleophilic substitution or amination reactions. Morpholine reacts with a suitable leaving group (e.g., halogenated chromone intermediate) at position 8 to form the morpholinochromone structure.Formation of the hydrochloride salt:
The free base form of 2,3-Dimethyl-7-methoxy-8-morpholinochromone is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to yield the hydrochloride salt, enhancing solubility and stability.
Reaction Conditions and Optimization
- Temperature: Reflux temperatures (80–120°C) are commonly used during cyclization and substitution steps.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for substitution reactions; ethanol or dichloromethane may be used for salt formation.
- Reaction time: Varies from several hours to overnight depending on the step.
- Catalysts: Acidic or basic catalysts are employed to facilitate cyclization and methylation steps.
Purification and Characterization
- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography).
- Structural confirmation is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical shifts corresponding to methyl, methoxy, morpholino, and chromone protons.
- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To assess purity and monitor reaction progress.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Acid/base catalysis, reflux in suitable solvent | Formation of chromone core | Control pH and temperature |
| 2 | Alkylation/Methylation | Methyl iodide or dimethyl sulfate, base | Introduce methyl groups at C2 and C3 | Regioselectivity critical |
| 3 | Methylation | Methyl iodide, base | Methoxylation at C7 | Protect other functional groups |
| 4 | Nucleophilic substitution | Morpholine, polar aprotic solvent, heat | Attach morpholino group at C8 | Optimize solvent and temp |
| 5 | Salt formation | HCl in ethanol or ether | Form hydrochloride salt | Enhances solubility and stability |
Analytical and Research Data
- Yield: Optimized protocols report yields ranging from 60% to 85% depending on reaction conditions and purification efficiency.
- Purity: Typically >98% as confirmed by HPLC.
- Spectral Data:
- NMR spectra show characteristic singlets for methyl and methoxy protons, multiplets for morpholino ring protons, and aromatic signals for chromone.
- MS confirms molecular ion peak at m/z 326 (M+H)+ for the hydrochloride salt.
- Stability: The hydrochloride salt form exhibits enhanced stability in aqueous solutions compared to the free base.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
It is difficult to provide a detailed article focusing solely on the applications of the compound "2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride" with comprehensive data tables and well-documented case studies based on the search results. The available information is limited, and some sources are deemed unreliable per the instructions. However, here’s what can be gathered from the provided search results:
Chemical Information
- Name : this compound is related to compounds studied for various research applications.
- Related Compounds : Search results mention similar compounds like 7-Methoxy-2,3-dimethyl-8-morpholin-4-ylchromen-4-one, which is listed with its PubChem CID (52439), formula (C16H19NO4), and structure . Alfa Chemistry also offers a related compound, 7-Methoxy-2,3-dimethyl-8-morpholin-4-ium-4-ylchromen-4-one chloride, for research use .
Potential Research Areas
- Kinase Inhibitors : One search result discusses kinase inhibitors and their biochemical affinities, noting discrepancies between in vitro and in vivo potency . Although it doesn't directly mention the target compound, it provides context on how similar compounds might be studied for their inhibitory effects on kinases .
- Antimicrobial Activity : Another search result details the synthesis, characterization, and antimicrobial studies of quinoline derivatives, highlighting their antibacterial and antifungal activities . This suggests that related compounds could be investigated for similar antimicrobial properties .
- Antiproliferative Activity : Research has been conducted on tetrahydroquinoline derivatives, testing their antiproliferative activity in various cancer cells . This indicates a potential avenue for exploring the target compound's effects on cancer cell lines .
- Glaucoma Treatment : One article discusses advanced techniques in glaucoma management, including the use of microstents and intracameral implants to lower IOP and reduce reliance on eye drops . While not directly related to the target compound, this suggests a potential area where such compounds, if they have relevant properties, could be explored .
Relevant properties
- Molecular Formula: The molecular formula for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime is C24H31N3O6.
- Molecular Weight: The molecular weight of p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime is 457.5 g/mol.
- IUPAC Name: The IUPAC name for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime is 3,4,5-trimethoxy-N-[4-[(E)-C-methyl-N-(2-morpholin-4-ylethoxy)carbonimidoyl]phenyl]benzamide.
- Isomeric SMILES: The Isomeric SMILES for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime is C/C(=N\OCCN1CCOCC1)/C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.
- Canonical SMILES: The canonical SMILES for p-(3,4,5-Trimethoxybenzoylamino)acetophenone O-(2-morpholinoethyl)oxime is CC(=NOCCN1CCOCC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Chromones with modifications at positions 7, 8, or the fused ring system exhibit distinct pharmacological and physicochemical behaviors. Key analogs include:
Key Observations :
- Morpholino vs. Aminomethyl Groups: The morpholino substituent in the target compound enhances solubility due to its polar tertiary amine structure compared to the dimethylaminomethyl group in , which may influence bioavailability.
- Hydroxy vs.
- Fused Ring Modifications: The dihydropyrano group in compound (209) introduces steric hindrance, altering receptor binding compared to the planar chromone core of the target compound.
Comparison with Coumarin Derivatives
Coumarins (e.g., 4-aminomethyl-7-methoxy-chromen-2-one hydrochloride from ) share a benzopyran-2-one core but differ in the lactone oxygen position.
Structural Implications :
- The 4-one chromone core may confer greater metabolic stability compared to the 2-one coumarin structure, which is prone to lactone ring-opening reactions.
- The aminomethyl group in the coumarin derivative could enhance interactions with biological targets through hydrogen bonding, contrasting with the morpholino group’s bulkier, lipophilic nature.
Biological Activity
2,3-Dimethyl-7-methoxy-8-morpholinochromone hydrochloride is a synthetic compound that belongs to the class of chromones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of cancer treatment and cardiovascular health.
The biological activity of this compound primarily involves its role as a phosphoinositide 3-kinase (PI3-K) inhibitor. PI3-Ks are crucial signaling enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. The inhibition of PI3-K pathways can lead to apoptosis in cancer cells and modulation of inflammatory responses .
Antiplatelet Activity
Research has indicated that derivatives of morpholino-substituted compounds, including this chromone, exhibit significant antiplatelet activity. In vitro studies have demonstrated that these compounds can effectively inhibit platelet aggregation induced by various agonists such as ADP and collagen. This suggests a potential application in managing thrombotic disorders .
Case Study: Anticancer Properties
A study focused on the anticancer effects of chromone derivatives highlighted the cytotoxicity of this compound against several cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation, Bcl-2 modulation |
| A549 | 15.0 | Cell cycle arrest |
Research Findings: Cardiovascular Implications
Another significant area of research has explored the cardiovascular implications of this compound. In animal models, it was found to reduce thrombus formation and improve endothelial function. The compound's ability to inhibit platelet aggregation suggests its potential as a therapeutic agent for preventing cardiovascular diseases .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other known PI3-K inhibitors.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| LY294002 | PI3-K | 5.0 | Broad-spectrum inhibitor |
| Wortmannin | PI3-K | 0.1 | Irreversible inhibitor |
| This compound | PI3-K | 12.5 | Selective for certain isoforms |
Q & A
Q. What are the recommended storage conditions to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
